3-nitro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide
Overview
Description
3-nitro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide is a complex organic compound with the molecular formula C9H5N3O3S3 and a molecular weight of 299.35 g/mol . This compound is characterized by the presence of a nitro group, a dithiazole ring, and a benzenecarboxamide moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 3-nitro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve large-scale nitration and cyclization processes, utilizing advanced chemical reactors and purification systems to achieve high yields and consistent quality.
Chemical Reactions Analysis
3-nitro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
3-nitro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-nitro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group and dithiazole ring play crucial roles in binding to these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular interactions depend on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar compounds to 3-nitro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide include:
N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide: Shares the dithiazole ring but differs in the substituents attached to the ring.
3-nitro-1,2,4-triazol-5-one: Contains a nitro group and a triazole ring, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
3-nitro-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O3S3/c13-7(10-8-11-9(16)18-17-8)5-2-1-3-6(4-5)12(14)15/h1-4H,(H,10,11,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRVGGPZCLVDKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=S)SS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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